molecular formula C24H26N2O4S B4019626 N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

N~1~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Cat. No. B4019626
M. Wt: 438.5 g/mol
InChI Key: PSXFNYJVQSIDEK-UHFFFAOYSA-N
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Description

N1-(2,6-dimethylphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide is a complex organic molecule, part of a broader category of compounds that have been studied for their unique chemical structures and reactions. This compound exemplifies the intricate interplay of functional groups within organic chemistry, offering insights into molecular design and synthetic strategies.

Synthesis Analysis

The synthesis of related compounds often involves the interaction of dimethylphenyl elements with sulfonamide and phenoxyphenyl groups. For instance, synthesis involving N-(2,4-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid demonstrates the complexity of creating such molecules. These processes typically require precise conditions to promote the desired reactions while minimizing side products (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to N1-(2,6-dimethylphenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide can be elucidated using X-ray crystallography, revealing intricate details about the arrangement of atoms and the spatial orientation of functional groups. This analysis aids in understanding the compound's reactivity and interactions with other molecules (Wit, Woldhuis, & Cerfontain, 2010).

Chemical Reactions and Properties

Chemical reactions involving the sulfonation of phenolic and aniline components illustrate the reactivity of such compounds under various conditions. These reactions are indicative of the compound's ability to undergo transformations, leading to diverse derivatives with potential applications in different fields (Wit, Woldhuis, & Cerfontain, 2010).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-17-9-8-10-18(2)23(17)25-24(27)19(3)26(31(4,28)29)20-13-15-22(16-14-20)30-21-11-6-5-7-12-21/h5-16,19H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXFNYJVQSIDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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